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molecular formula C11H9N3O2 B2856338 3-nitro-N-phenylpyridin-4-amine CAS No. 35750-90-4

3-nitro-N-phenylpyridin-4-amine

Cat. No. B2856338
M. Wt: 215.212
InChI Key: PDYTVCBMTYEETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05262415

Procedure details

4-Chloro-3-nitropyridine (1.50 g, 9.46 mmol) and aniline (2.0 ml, 21.9 mmol) were dissolved in 10 ml of 1,4-dioxane, and 2 ml of triethylamine was added thereto, followed by reaction at 80° to 90° C. for 2 hours. Then, the solvent was removed by distillation under reduced pressure, and 10 ml of hexane was added to the residue to wash it. The solvent was removed by decantation. The residue was further similarly treated with 10 ml of ether. The residue was purified by silica gel column chromatography [eluent: hexane:ethyl acetate=2:1 (v/v)]to obtain 1.41 g of a yellow solid (yield: 68.8%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
68.8%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(N(CC)CC)C.CCCCCC>O1CCOCC1.C(OCC)(=O)C>[C:12]1([NH:11][C:2]2[CH:7]=[CH:6][N:5]=[CH:4][C:3]=2[N+:8]([O-:10])=[O:9])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=C(C=NC=C1)[N+](=O)[O-]
Name
Quantity
2 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by reaction at 80° to 90° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Then, the solvent was removed by distillation under reduced pressure, and 10 ml of hexane
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
to wash it
CUSTOM
Type
CUSTOM
Details
The solvent was removed by decantation
ADDITION
Type
ADDITION
Details
The residue was further similarly treated with 10 ml of ether
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography [eluent

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=C(C=NC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.41 g
YIELD: PERCENTYIELD 68.8%
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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